![molecular formula C24H31O2P B12893901 Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12893901.png)
Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group attached to a biphenyl structure, which is further substituted with a hydroxy group and two cyclohexyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where dicyclohexylphosphine is reacted with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or THF and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as phenylsilane and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base and a palladium catalyst are typical.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Regeneration of the phosphine.
Substitution: Formation of substituted phosphine oxides.
科学的研究の応用
Dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide has diverse applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and as a flame retardant additive in polymers.
作用機序
The mechanism by which dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphine oxide group can participate in electron donation and withdrawal, influencing the reactivity of the metal center. This coordination can facilitate various catalytic transformations, including cross-coupling and hydrogenation reactions .
類似化合物との比較
Similar Compounds
Dicyclohexylphosphine: Similar in structure but lacks the biphenyl and hydroxy groups.
XPhos: A biaryl monophosphine ligand with similar applications in catalysis.
SPhos: Another biaryl phosphine ligand used in similar catalytic processes.
Uniqueness
Dicyclohexyl(4’-hydroxy-[1,1’-biphenyl]-2-yl)phosphine oxide is unique due to the presence of the hydroxy group on the biphenyl structure, which can influence its reactivity and coordination properties. This makes it a valuable ligand in specific catalytic applications where traditional phosphine ligands may not be as effective.
特性
分子式 |
C24H31O2P |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
4-(2-dicyclohexylphosphorylphenyl)phenol |
InChI |
InChI=1S/C24H31O2P/c25-20-17-15-19(16-18-20)23-13-7-8-14-24(23)27(26,21-9-3-1-4-10-21)22-11-5-2-6-12-22/h7-8,13-18,21-22,25H,1-6,9-12H2 |
InChIキー |
UXEWFTAEIAWINF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)
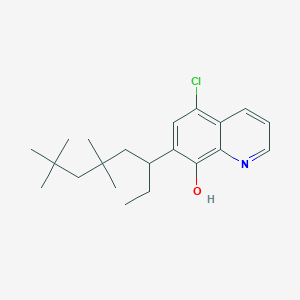

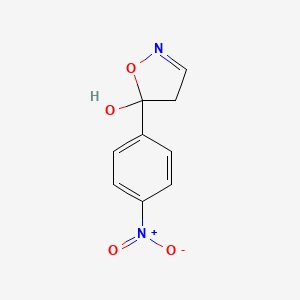
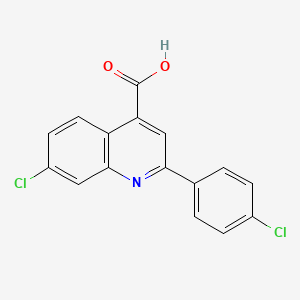
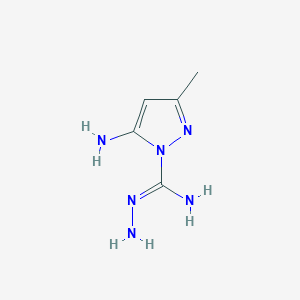
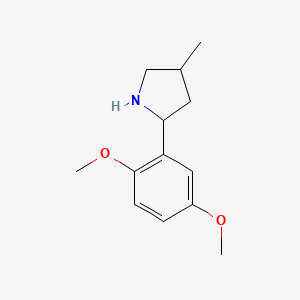
![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)
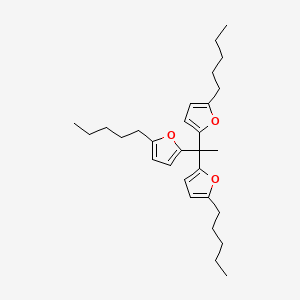
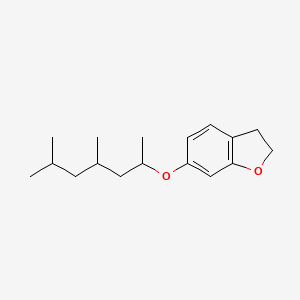
![3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione](/img/structure/B12893865.png)

![Benzyl [(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate](/img/structure/B12893876.png)
![Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12893881.png)
